[Orn8]-Urotensin II is a synthetic analogue of the naturally occurring peptide hormone Urotensin II, which is known for its role in various physiological processes, including vasoconstriction and modulation of blood pressure. Urotensin II is recognized as a ligand for the Urotensin II receptor, a G-protein-coupled receptor that mediates several biological responses. The introduction of the ornithine residue at position 8 of Urotensin II alters its pharmacological properties and enhances its potential therapeutic applications.
The original Urotensin II was first isolated from the teleost fish and has since been identified in various vertebrates, including humans. The synthesis of [Orn8]-Urotensin II has been explored in several studies to understand its structure-activity relationship and biological efficacy. Research indicates that modifications to the Urotensin II structure can lead to significant changes in receptor binding and functional activity .
The synthesis of [Orn8]-Urotensin II typically involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. This method enables chemists to incorporate non-standard amino acids like ornithine into the peptide sequence.
The molecular structure of [Orn8]-Urotensin II retains the core cyclic structure characteristic of Urotensin II but features an ornithine residue at position 8 instead of lysine. This modification can influence both the sterics and electronic properties of the peptide.
The chemical reactivity of [Orn8]-Urotensin II primarily involves interactions with the Urotensin II receptor, leading to downstream signaling events such as intracellular calcium mobilization.
Upon binding to the Urotensin II receptor, [Orn8]-Urotensin II activates intracellular signaling pathways through G-protein coupling, leading to increased intracellular calcium levels and subsequent physiological effects such as vasoconstriction.
Research indicates that [Orn8]-Urotensin II exhibits altered potency compared to native Urotensin II, with studies showing an effective concentration (EC50) that reflects its enhanced binding affinity due to structural modifications .
[Orn8]-Urotensin II serves as a valuable tool in pharmacological research aimed at understanding cardiovascular diseases, hypertension, and other conditions where Urotensin II signaling plays a critical role. Its modified structure allows researchers to explore receptor interactions more thoroughly, potentially leading to new therapeutic agents targeting related pathways .
Urotensin-II (U-II) was initially isolated in 1980 from the teleost fish Gillichthys mirabilis based on its potent spasmogenic activity in the trout hindgut [1] [6] [7]. This undecapeptide (Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val) features a conserved cyclic hexapeptide core (Cys-Phe-Trp-Lys-Tyr-Cys) formed by a disulfide bridge between Cys⁵ and Cys¹⁰, which is critical for biological activity [7] [8]. The discovery of its receptor (UT, formerly GPR14) in 1999 revealed U-II as the most potent mammalian vasoconstrictor identified, surpassing endothelin-1 in efficacy [1] [4]. Structural studies via NMR spectroscopy and circular dichroism demonstrated that the cyclic region adopts a type II' β-turn conformation in membrane-like environments, stabilized by hydrophobic interactions between Phe, Trp, and Tyr residues [7] [8]. This architecture facilitates docking to the UT receptor, a G-protein-coupled receptor (GPCR) abundantly expressed in cardiovascular tissues and the central nervous system [1] [9].
Species | Peptide Sequence | Receptor Affinity (K_d, nM) |
---|---|---|
Human | Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val | 1.66 (hUT) [2] |
Rat | Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val | 1.23 (rUT) [2] |
Zebrafish | Conserved cyclic core | Uts2r3-specific [6] |
[Orn⁸]-Urotensin II ([Orn⁸]U-II) emerged from structure-activity relationship (SAR) studies targeting Lys⁸, a residue within U-II's cyclic domain critical for receptor activation. Substitution of Lys⁸ with ornithine (Orn, a structural analog lacking the ε-amino group) yielded a peptide (Glu-Thr-Pro-Asp-Cys-Phe-Trp-Orn-Tyr-Cys-Val) with paradoxical pharmacological properties [2] [5] [7]. In recombinant systems (HEK293 cells expressing human or rat UT receptors), [Orn⁸]U-II acted as a full agonist in calcium mobilization assays (pEC₅₀ ≈ 8.0), eliciting maximal responses comparable to native U-II [2] [5]. Conversely, in isolated rat aorta—a native tissue expressing low receptor density—it exhibited competitive antagonism (pA₂ = 6.56) with minimal residual agonist activity at high concentrations (≈25% of U-II’s efficacy) [2] [4]. This discrepancy is attributed to receptor density and signal amplification efficiency: high receptor expression in HEK293 cells (Bmax = 1–4 pmol/mg protein) enables full activation even by low-efficacy ligands, whereas low receptor levels in aorta (Bmax = 1–20 fmol/mg protein) unmask partial agonist properties [2] [9].
Assay System | Ligand | Activity | Potency (pEC₅₀/pA₂) | Intrinsic Activity (α) |
---|---|---|---|---|
HEK293-hUT (Ca²⁺) | U-II | Full agonist | 8.51 | 1.0 [2] |
HEK293-hUT (Ca²⁺) | [Orn⁸]U-II | Full agonist | 7.93 | 1.0 [2] |
Rat aorta (contraction) | U-II | Full agonist | 8.17 | 1.0 [2] |
Rat aorta (contraction) | [Orn⁸]U-II | Competitive antagonist | 6.56 | 0.25 [2] [4] |
Molecular insights into [Orn⁸]U-II’s behavior were revealed through photoaffinity labeling studies. Unlike native U-II, which contacts Met²⁸⁸ in the UT receptor’s extracellular loop 3 (ECL3) and Met¹⁸⁴/¹⁸⁵ in transmembrane domain 4 (TM4), [Orn⁸]U-II’s binding shifts toward TM5 due to altered conformational constraints [8]. This repositioning reduces G-protein coupling efficiency, explaining its tissue-dependent partial agonism [8] [9]. The analog’s design thus pioneered the development of biased ligands for the urotensinergic system, influencing later antagonists like urantide and UFP-803 [4] [7] [9].
The urotensinergic system exhibits deep evolutionary conservation across vertebrates, with U-II and related peptides (URP, Urp1, Urp2) arising from gene duplications early in vertebrate evolution [3] [6]. While tetrapods retain U-II and URP, teleost fish possess two additional paralogs: Urp1 and Urp2, expressed in spinal cerebrospinal fluid-contacting neurons (CSF-cNs) [6] [10]. These peptides signal through Uts2r3/UTR4 receptors expressed in dorsal somitic muscles, regulating axial straightness during development [3] [6]. Knockout of utr4 in Xenopus or uts2r3 in zebrafish induces severe scoliosis, underscoring the pathway’s role in embryonic morphogenesis [3] [6].
In mammals, URP—a paralog sharing U-II’s cyclic hexapeptide core—binds UT with comparable affinity but exhibits distinct central nervous system expression [7] [9]. Notably, UTS2B (encoding URP) marks the songbird vocal nucleus HVC, a forebrain region controlling learned song in zebra finches [10]. This gene is developmentally upregulated in male HVC during circuit formation and is also enriched in human inferior frontal cortex (Broca’s area), suggesting conserved roles in vocal motor control [10]. Despite peptide diversification, the cyclic hexapeptide motif remains invariant, highlighting its non-negotiable role in UT receptor engagement [6] [7] [9].
The [Orn⁸]U-II analog thus exploits a universally conserved receptor interface, enabling cross-species reactivity evidenced by its activity at both human and rat UT receptors [2] [5] [9]. This conservation validates its utility for probing UT receptor function in diverse physiological contexts, from cardiovascular regulation to CNS signaling.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7